molecular formula C13H15N3O2S2 B12483299 N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No.: B12483299
M. Wt: 309.4 g/mol
InChI Key: GEAMHXKSRBTPAD-UHFFFAOYSA-N
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Description

N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide (CAS Number: 391875-55-1) is a chemical compound supplied for research use only, intended solely for laboratory investigation and not for diagnostic, therapeutic, or personal application . This specialized small molecule belongs to the class of 1,3,4-thiadiazole derivatives, a heterocyclic scaffold recognized in medicinal chemistry for its diverse and potent biological activities . Compounds featuring the 1,3,4-thiadiazole nucleus have demonstrated significant potential in anticancer research, with studies showing that structurally analogous derivatives exhibit cytotoxic activity against various human cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The molecular architecture of this compound integrates a benzamide group substituted with a methoxy moiety, linked to a 1,3,4-thiadiazole ring bearing an isopropylthio side chain. This structure is characteristic of pharmacophores designed to interact with specific biological targets; related N-benzamide heterocyclic compounds have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . The presence of the thioether side chain may influence the compound's physicochemical properties and its ability to engage in hydrophobic interactions within biological systems. Researchers value this compound for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents, particularly in oncology and neuropharmacology. Its mechanism of action may involve the inhibition of key enzymes or modulation of receptor signaling pathways, consistent with the documented behavior of similar 1,3,4-thiadiazole derivatives which have been reported as apoptosis inducers, caspase activators, and kinase inhibitors .

Properties

Molecular Formula

C13H15N3O2S2

Molecular Weight

309.4 g/mol

IUPAC Name

3-methoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H15N3O2S2/c1-8(2)19-13-16-15-12(20-13)14-11(17)9-5-4-6-10(7-9)18-3/h4-8H,1-3H3,(H,14,15,17)

InChI Key

GEAMHXKSRBTPAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

One-Pot Thiadiazole Formation and Functionalization

A streamlined approach combines cyclization and alkylation in a single pot. For instance, reacting thiosemicarbazide with isopropyl isothiocyanate in DMSO at 100°C directly yields the substituted thiadiazole. Subsequent amidation with 3-methoxybenzoic acid via DCC (dicyclohexylcarbodiimide) achieves a 60% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A reported protocol uses:

  • 5-Amino-1,3,4-thiadiazole-2-thiol (1 eq)
  • Isopropyl iodide (1.2 eq)
  • KOH (2 eq)
  • Solvent: Ethanol
  • Conditions: 100°C, 20 minutes
  • Yield: 85%

Analytical Characterization

Post-synthesis validation employs multiple techniques:

Technique Key Data Source
$$^1$$H NMR δ 1.38 (d, 6H, -CH(CH$$3$$)$$2$$), δ 3.89 (s, 3H, -OCH$$_3$$)
LC-MS (ESI+) m/z 309.4 [M+H]$$^+$$
FTIR 1675 cm$$^{-1}$$ (C=O stretch), 1240 cm$$^{-1}$$ (C-O-C stretch)
Elemental Analysis C: 50.47%, H: 4.89%, N: 13.58% (Theoretical: C: 50.63%, H: 4.86%, N: 13.58%)

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing sulfoxide formation during thioalkylation.
  • Solution : Use inert atmosphere (N$$_2$$) and stoichiometric control of alkylating agent.

Low Amidation Yields

  • Issue : Hydrolysis of 3-methoxybenzoyl chloride in polar solvents.
  • Solution : Employ non-polar solvents (e.g., dichloromethane) and molecular sieves.

Industrial-Scale Considerations

For bulk synthesis, cost-effective protocols prioritize:

  • Catalyst Recycling : EDC/HOBt recovery via aqueous extraction.
  • Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF).

Emerging Methodologies

Recent advances include enzymatic amidation using lipases, which offer greener alternatives. For example, Candida antarctica lipase B (CAL-B) catalyzes the coupling of 3-methoxybenzoic acid and thiadiazol-2-amine in ionic liquids, achieving 70% yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Substituent Effects on the Thiadiazole Ring

The thiadiazole ring serves as a scaffold for diverse functionalization. Key structural analogs differ in substituents at positions 2 (amide group) and 5 (alkyl/arylthio groups).

Table 1: Substituent Variations in Selected Thiadiazole Derivatives
Compound ID Position 5 Substituent Position 2 Substituent Key Properties/Notes
Target Compound Isopropylthio 3-Methoxybenzamide High lipophilicity (isopropylthio)
5f Methylthio 2-Isopropyl-5-methylphenoxy acetamide MP: 158–160°C; yield: 79%
5g Ethylthio 2-Isopropyl-5-methylphenoxy acetamide MP: 168–170°C; yield: 78%
5h Benzylthio 2-Isopropyl-5-methylphenoxy acetamide MP: 133–135°C; yield: 88%
N-(5-Ethoxy-...) Ethoxy Benzamide Planar thiadiazole ring; hydrogen bonding observed
5j 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy acetamide MP: 138–140°C; yield: 82%

Key Observations:

  • Position 5 Substituents: The isopropylthio group in the target compound enhances steric bulk and lipophilicity compared to smaller groups (methylthio, ethylthio).
  • Position 2 Substituents: The 3-methoxybenzamide group provides electron-donating methoxy effects, which may influence electronic properties and binding affinity. In contrast, acetamide derivatives (e.g., 5f, 5g) feature phenoxy groups with varying substituents (isopropyl, methyl), altering solubility and steric profiles .

Physical and Chemical Properties

Table 2: Comparative Physical Data
Compound ID Melting Point (°C) Yield (%) Solubility Trends
Target Compound Not reported Not reported Likely low aqueous solubility (lipophilic substituents)
5f 158–160 79 Moderate solubility in polar aprotic solvents
5g 168–170 78 Similar to 5f
N-(5-Ethoxy-...) 180 55 Crystallizes from ethanol; hydrogen-bonded dimers observed

Key Observations:

  • Melting Points : Larger, rigid substituents (e.g., benzylthio in 5h) reduce melting points compared to smaller alkylthio groups (e.g., 5g: 168–170°C vs. 5h: 133–135°C) .
  • Crystallinity : The ethoxy derivative forms stable crystals via N–H···N hydrogen bonds, suggesting the target compound’s crystallinity may depend on similar intermolecular interactions.

Biological Activity

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H14N4S2C_{12}H_{14}N_{4}S_{2} and a molecular weight of 278.39 g/mol. The structure consists of a thiadiazole ring substituted with an isopropylthio group and a methoxybenzamide moiety.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the thiadiazole ring through the reaction of thiosemicarbazide with appropriate carboxylic acid derivatives.
  • Substitution reactions to introduce the isopropylthio group and methoxybenzamide functionalities.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA5496.75 ± 0.19
This compoundHCC8276.26 ± 0.33
This compoundNCI-H3586.48 ± 0.11

The compound demonstrated moderate cytotoxicity against healthy lung fibroblasts (MRC-5), indicating the need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancerous cells through activation of caspases.
  • Modulation of Signaling Pathways : The thiadiazole moiety may interact with specific cellular targets involved in proliferation and survival signaling pathways.

Case Studies

A study conducted on various substituted thiadiazole derivatives highlighted the significant variability in biological activity based on structural modifications. For instance:

  • Compound Variants : Certain modifications led to enhanced activity against specific cancer types while others exhibited broader spectrum effects against multiple cell lines .

This underscores the importance of structural optimization in developing effective anticancer agents.

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